N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Description
This compound features a benzothiazole core substituted with a methylsulfonyl group at position 6 and a [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine moiety. The methylsulfonyl group (SO₂CH₃) is a strong electron-withdrawing substituent, enhancing molecular stability and influencing intermolecular interactions such as hydrogen bonding and dipole-dipole forces .
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S3/c1-26(20,21)8-2-3-9-13(4-8)24-15(17-9)19-16-18-10-5-11-12(23-7-22-11)6-14(10)25-16/h2-6H,7H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWSURNFHRLEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC5=C(C=C4S3)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the intramolecular cyclization of thioformanilides using 2,6-dichloro-3,5-dicyano-1,4-benzoquinone in dichloromethane at ambient temperature
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the benzothiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . Additionally, it may interact with amyloid-beta peptides, preventing their aggregation and deposition in the brain, which is a hallmark of Alzheimer’s disease .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound is compared to analogs with modifications in the benzothiazole substituents or amine-linked groups:
Table 1: Structural and Physicochemical Properties
Functional Implications
- Electron Effects : The methylsulfonyl group in the target compound increases electron deficiency at the benzothiazole core compared to methoxy (electron-donating) or methylsulfanyl (electron-neutral) groups. This may enhance binding to electron-rich biological targets like ATP-binding pockets in kinases .
- The target compound’s sulfonyl group balances polarity and solubility .
- Metabolic Stability : Trifluoromethyl and methylsulfonyl groups resist oxidative metabolism, whereas methylsulfanyl () and methoxy groups () are more susceptible to enzymatic degradation .
- Hydrogen Bonding : The benzamide group in introduces additional hydrogen-bonding sites, which could enhance target affinity but reduce bioavailability due to higher polarity .
Research Findings and Patent Insights
- Patent Applications () : Trifluoromethyl derivatives are highlighted for their pharmacokinetic advantages, including prolonged half-life and resistance to cytochrome P450 metabolism. These properties make them candidates for oral drug development .
- Synthetic Accessibility : Methoxy and methylsulfanyl analogs () are easier to synthesize but may require protective group strategies to prevent undesired side reactions .
- Structural Diversity : Pyridinylmethyl () and benzamide () modifications demonstrate the versatility of the benzothiazole scaffold in targeting diverse biological pathways, such as protease inhibition or receptor antagonism .
Biological Activity
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its anti-cancer, anti-inflammatory, and anti-virulence activities based on recent research findings.
Chemical Structure and Properties
The compound contains a complex structure characterized by the presence of benzothiazole moieties and a dioxole ring. Its chemical formula is with a molecular weight of approximately 467.56 g/mol. The unique arrangement of functional groups contributes to its biological efficacy.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of benzothiazole derivatives, including our compound of interest. A study synthesized various benzothiazole compounds and evaluated their effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis at concentrations as low as 1 µM. The mechanisms involved include:
- Inhibition of Cell Proliferation : The compound was shown to decrease the proliferation rates of A431 and A549 cells through MTT assays.
- Apoptosis Induction : Flow cytometry analysis revealed that treated cells exhibited increased apoptotic characteristics.
- Cell Cycle Arrest : The compound caused cell cycle arrest in the G0/G1 phase, preventing further division.
Table 1 summarizes the bioactivity results against different cancer cell lines:
| Cell Line | IC50 (µM) | Apoptosis Induction | Cell Cycle Phase Arrest |
|---|---|---|---|
| A431 | 1.0 | Yes | G0/G1 |
| A549 | 2.0 | Yes | G0/G1 |
| H1299 | 2.5 | Yes | G0/G1 |
Anti-Inflammatory Activity
The compound also exhibited notable anti-inflammatory properties. In vitro studies assessed its impact on inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages using ELISA methods. Results showed a significant reduction in cytokine levels upon treatment with the compound.
Anti-Virulence Activity
Investigations into the anti-virulence properties revealed that the compound inhibits the Type III secretion system (T3SS) in Shigella species. This mechanism is crucial for bacterial virulence, and inhibition of T3SS ATPase activity was confirmed through biochemical assays.
Case Studies
A case study published in Biochemistry explored the effects of this compound on Shigella's secretion mechanism. The study demonstrated that treatment with this compound led to a significant decrease in bacterial virulence factors, showcasing its potential as an antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
